4-O-ethyl 2-O-methyl 3-methyl-5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate
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Overview
Description
4-O-ethyl 2-O-methyl 3-methyl-5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-O-ethyl 2-O-methyl 3-methyl-5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The choice of method depends on the desired properties of the final product and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
4-O-ethyl 2-O-methyl 3-methyl-5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
4-O-ethyl 2-O-methyl 3-methyl-5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-O-ethyl 2-O-methyl 3-methyl-5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-O-ethyl 2-O-methyl 3-methyl-5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate include other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting electronic properties. These properties make it suitable for various specialized applications in medicinal chemistry and material science .
Properties
CAS No. |
315694-94-1 |
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Molecular Formula |
C18H26N2O5S |
Molecular Weight |
382.5g/mol |
IUPAC Name |
4-O-ethyl 2-O-methyl 3-methyl-5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H26N2O5S/c1-5-25-17(22)14-12(3)15(18(23)24-4)26-16(14)19-13(21)10-20-8-6-11(2)7-9-20/h11H,5-10H2,1-4H3,(H,19,21) |
InChI Key |
RQSJHTFJGQDFOB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)CN2CCC(CC2)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)CN2CCC(CC2)C |
Origin of Product |
United States |
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